4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 3-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols or aziridines.
Introduction of the Piperidine-1-carbonyl Group: This step involves the reaction of the morpholine derivative with piperidine-1-carbonyl chloride under basic conditions.
Attachment of the 3-Chlorophenylmethyl Group: This can be done via a nucleophilic substitution reaction where the morpholine derivative reacts with 3-chlorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target . The pathways involved include binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)pyrrolidine
- 4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)piperazine
Uniqueness
4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of both a morpholine ring and a piperidine-1-carbonyl group, which confer specific chemical and biological properties . This combination is less common compared to other similar compounds, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C17H23ClN2O2 |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O2/c18-15-6-4-5-14(11-15)12-19-9-10-22-16(13-19)17(21)20-7-2-1-3-8-20/h4-6,11,16H,1-3,7-10,12-13H2 |
InChI Key |
XWTKYJOVKAEFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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